N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide

Description

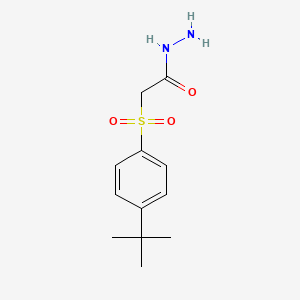

N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide is a sulfonamide derivative characterized by a central ethanamide backbone. Key structural features include:

- Sulfonyl group: Bridges the ethanamide nitrogen and the 4-(tert-butyl)phenyl ring.

- 4-(tert-butyl)phenyl group: A bulky, lipophilic substituent that influences steric interactions and solubility.

However, its specific biological activity remains uncharacterized in the provided evidence.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)sulfonylacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-12(2,3)9-4-6-10(7-5-9)18(16,17)8-11(15)14-13/h4-7H,8,13H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZVIOUTNQOLLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with ethylenediamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, sulfides or thiols, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

- Beta-Lactamase Inhibition :

-

Cancer Treatment :

- Research indicates that sulfonamide derivatives, including N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide, can act as inhibitors of non-receptor tyrosine kinases, which are often overexpressed in various cancers. The compound's ability to inhibit these kinases suggests potential applications in cancer therapeutics .

-

Enzyme Inhibition Studies :

- The compound has shown promise in inhibiting specific enzymes relevant to diseases such as tuberculosis and certain cancers. It has been tested against phosphopantetheinyl transferase, an essential enzyme for the biosynthesis of fatty acids and polyketides, indicating its potential role in tuberculosis treatment .

Antitumor Activity

Recent studies have highlighted the antitumor properties of N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide. In vitro assays demonstrated selective cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent. The mechanism appears to involve apoptosis induction in tumor cells while sparing normal cells .

Antimicrobial Properties

The compound is also being explored for its antimicrobial properties. Preliminary investigations suggest that it may exhibit significant activity against common pathogens, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to five structurally related molecules (Table 1), with differences in substituents, functional groups, and molecular weights:

Table 1: Structural and Functional Comparisons

Functional Group Impact on Properties

Sulfonyl vs. Sulfanyl Groups

- The target compound’s sulfonyl group (-SO₂-) is electron-withdrawing, polar, and rigid, promoting strong hydrogen bonds and electrostatic interactions.

Substituent Effects on Lipophilicity

- The 4-(tert-butyl)phenyl group in the target compound significantly increases lipophilicity (logP ~3.5 estimated), favoring passive diffusion across membranes.

Amino Group Reactivity

- The free -NH₂ on the target’s ethanamide distinguishes it from acetylated analogues (e.g., ). This amino group can act as a hydrogen-bond donor, improving interactions with biological targets like proteases or kinases .

Inferred Pharmacokinetic and Bioactivity Profiles

While explicit bioactivity data are absent in the evidence, structural analysis suggests:

Biological Activity

N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Molecular Structure:

- Chemical Formula: C_{13}H_{18}N_{2}O_{2}S

- Molecular Weight: 270.35 g/mol

- InChIKey: XSZVIOUTNQOLLW-UHFFFAOYSA-N

The compound features an amino group and a sulfonyl moiety, which are critical for its biological interactions.

The biological activity of N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Modulation: The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or enhancing their activity.

- Receptor Interaction: The sulfonyl group may engage in electrostatic interactions with receptors, influencing cellular signaling pathways.

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, possibly through disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Antimicrobial Properties

Recent investigations into the antimicrobial activity of N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide reveal promising results:

- Bacterial Inhibition: The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | 62.5 - 125 |

Anticancer Activity

N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide has also been evaluated for its anticancer properties:

- Cell Line Studies: In vitro studies indicate that the compound exhibits cytotoxic effects on HepG2 (human liver cancer) and PC12 (neuroblastoma) cell lines, with IC50 values demonstrating significant growth inhibition at concentrations around 10 µM .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | ~10 |

| PC12 | ~10 |

Case Studies and Research Findings

-

Antimicrobial Efficacy Study:

A study conducted on the antimicrobial effects of various sulfonamide derivatives, including N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide, reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of nucleic acid synthesis and disruption of cell membrane integrity . -

Cytotoxicity Assessment:

A comparative analysis involving several derivatives indicated that N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide displayed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications . -

Mechanistic Studies:

Research into the mechanism of action revealed that the compound's interaction with cellular pathways could lead to apoptosis in cancer cells, mediated by changes in phosphoprotein levels associated with cell survival and proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.